Eicar

Descripción

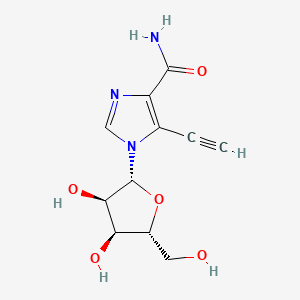

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C11H13N3O5 |

|---|---|

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide |

InChI |

InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18)/t6-,8-,9-,11-/m1/s1 |

Clave InChI |

SWQQELWGJDXCFT-PNHWDRBUSA-N |

SMILES isomérico |

C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |

SMILES canónico |

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |

Sinónimos |

5-ERFIC 5-ethynyl-1-ribofuranosylimidazole-4-carboxamide EICAR |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Antiviral Mechanism of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent nucleoside analogue with a broad spectrum of antiviral and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative antiviral and cytotoxic data are presented. This document serves as a core resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates the continued discovery and development of broad-spectrum antiviral agents. Nucleoside analogues have historically been a cornerstone of antiviral therapy, and 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (this compound) represents a significant member of this class. Initially investigated for its anti-leukemic potential, this compound was later identified as a powerful antiviral compound with a mechanism of action centered on the inhibition of a key cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[1][2] This guide delves into the scientific journey of this compound, from its initial synthesis to the elucidation of its antiviral properties.

Discovery and Synthesis

This compound was first identified as the most potent compound in a series of newly synthesized 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides.[3] Researchers at the Rega Institute for Medical Research in Belgium, in collaboration with scientists in Japan, were investigating novel nucleoside analogues and found that the introduction of a 5-ethynyl group resulted in a significant enhancement of biological activity.[3] This discovery highlighted this compound as a promising candidate for further development.

The synthesis of this compound is a multi-step process that has been refined over time. A common synthetic route involves the construction of the imidazole ring system followed by the glycosylation with a protected ribose derivative and subsequent introduction of the ethynyl group.

Mechanism of Action: Inhibition of IMP Dehydrogenase

The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[2] IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2] These guanine nucleotides are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.

This compound is intracellularly phosphorylated to its 5'-monophosphate (this compound-MP), which is the active form of the drug.[4] this compound-MP then acts as a potent competitive inhibitor of IMPDH.[2] By blocking the activity of IMPDH, this compound depletes the intracellular pools of guanine nucleotides, which in turn inhibits viral replication, as viruses are highly dependent on the host cell's nucleotide supply for the synthesis of their own genetic material.[2][5]

Below is a diagram illustrating the signaling pathway of IMPDH inhibition by this compound.

Caption: IMPDH Inhibition Pathway by this compound.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated against a wide range of viruses and cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values reported in the literature.

Table 1: Antiviral Activity of this compound (IC50)

| Virus Family | Virus | Cell Line | IC50 (µg/mL) | Reference |

| Poxviridae | Vaccinia virus | HeLa | 0.2 | [3][6] |

| Togaviridae | Sindbis virus | Vero | 0.4 | [3][6] |

| Togaviridae | Semliki forest virus | Vero | 0.4 | [3][6] |

| Arenaviridae | Junin virus | Vero | 1 | [3][6] |

| Arenaviridae | Tacaribe virus | Vero | 1 | [3][6] |

| Reoviridae | Reovirus type 1 | Vero | 4 | [3][6] |

| Orthomyxoviridae | Influenza A virus | MDCK | 1 | [3][6] |

| Orthomyxoviridae | Influenza B virus | MDCK | 1 | [3][6] |

| Paramyxoviridae | Parainfluenza virus type 3 | HeLa | 0.4 | [3][6] |

| Paramyxoviridae | Measles virus | Vero | 0.2 | [3][6] |

| Paramyxoviridae | Respiratory syncytial virus | HeLa | 0.4 | [3][6] |

| Paramyxoviridae | Mumps virus | Vero | 0.1-1 | [7] |

Table 2: Cytotoxicity of this compound (CC50)

| Cell Line | Cell Type | CC50 (µg/mL) | Reference |

| HeLa | Human cervical carcinoma | 0.2-0.9 | [3][6] |

| Vero | African green monkey kidney | >200 | [7] |

| MDCK | Madin-Darby canine kidney | >200 | [7] |

| LLCMK2 | Rhesus monkey kidney | >200 | [7] |

| L1210 | Murine leukemia | 0.80 µM | [2] |

| CEM | Human T-lymphoblastoid | 1.4 µM | [2] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayers of susceptible host cells in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of this compound in culture medium.

-

Culture medium (e.g., DMEM with 2% fetal bovine serum).

-

Overlay medium (e.g., culture medium containing 1% carboxymethylcellulose or agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Remove the culture medium and wash the cell monolayers with PBS.

-

Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.

-

Prepare serial dilutions of this compound in the culture medium.

-

After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the this compound dilutions (or medium alone for virus control) to the respective wells.

-

Overlay the cells with 2 mL of the overlay medium.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

After incubation, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.

-

The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

-

Host cells in exponential growth phase.

-

96-well microtiter plates.

-

Serial dilutions of this compound in culture medium.

-

Culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium alone for cell control).

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-5 days).

-

After incubation, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

-

The CC50 value is determined by plotting the percentage of viability against the drug concentration and using regression analysis.

Conclusion

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (this compound) is a nucleoside analogue with potent, broad-spectrum antiviral activity. Its discovery was a significant step in the search for new antiviral agents. The mechanism of action, through the inhibition of IMPDH, highlights a key cellular pathway that can be targeted for antiviral intervention. The data and protocols presented in this guide provide a comprehensive resource for the scientific community, facilitating further research into this compound and the development of next-generation antiviral drugs. The favorable in vitro activity profile of this compound warrants continued investigation into its potential therapeutic applications.

References

- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]

- 2. This compound (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide), a potent inhibitor of inosinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (ribavirin) and 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (this compound) markedly potentiate the inhibitory effect of 2',3'-dideoxyinosine on human immunodeficiency virus in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): A Technical Guide on its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent nucleoside analogue. This document consolidates available quantitative data, details experimental protocols for antiviral testing, and visualizes the underlying mechanism of action and experimental workflows.

Introduction

This compound is a synthetic ribonucleoside analogue that has demonstrated significant antiviral activity against a wide range of RNA and DNA viruses.[1][2] Structurally similar to ribavirin, this compound exhibits a more potent inhibitory effect on viral replication, in some cases being 10 to 100 times more effective.[1][2] Its primary mechanism of action involves the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of the intracellular guanosine triphosphate (GTP) pool, a critical component for viral nucleic acid synthesis and other viral functions.[3] This guide will delve into the technical details of this compound's antiviral properties, providing a valuable resource for researchers in the field of virology and antiviral drug development.

Mechanism of Action

This compound's antiviral activity is primarily attributed to its role as a potent inhibitor of inosinate monophosphate dehydrogenase (IMPDH).[3] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for both guanosine diphosphate (GDP) and guanosine triphosphate (GTP).

Upon entering the host cell, this compound is phosphorylated to its active form, this compound-5'-monophosphate. This phosphorylated metabolite then competitively inhibits IMPDH, leading to a significant reduction in the intracellular pool of GTP. The depletion of GTP has a multi-pronged effect on viral replication:

-

Inhibition of Viral Nucleic Acid Synthesis: Many viral RNA and DNA polymerases are dependent on a sufficient supply of GTP for the synthesis of viral genomes. A depleted GTP pool directly hinders the replication of the viral genetic material.

-

Disruption of Viral Protein Synthesis and Function: GTP is essential for various cellular processes that are often co-opted by viruses, including signal transduction and protein synthesis. Reduced GTP levels can therefore indirectly impair the production and function of viral proteins.

The antiviral action of this compound can be reversed by the addition of exogenous guanosine, which can replenish the intracellular GTP pool through the salvage pathway, further confirming that GTP depletion is the primary mechanism of its antiviral effect.

Quantitative Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against a range of viruses. The 50% inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral replication by 50%.

| Virus Family | Virus | Cell Line | IC50 (µg/mL) | Reference |

| Poxviridae | Vaccinia Virus | Not Specified | 0.2 - 4 | [1][2] |

| Togaviridae | Sindbis Virus | Not Specified | 0.2 - 4 | [1][2] |

| Semliki Forest Virus | Not Specified | 0.2 - 4 | [1][2] | |

| Arenaviridae | Junin Virus | Not Specified | 0.2 - 4 | [1][2] |

| Tacaribe Virus | Not Specified | 0.2 - 4 | [1][2] | |

| Reoviridae | Reovirus Type 1 | Not Specified | 0.2 - 4 | [1][2] |

| Orthomyxoviridae | Influenza A Virus | Not Specified | 0.2 - 4 | [1][2] |

| Influenza B Virus | Not Specified | 0.2 - 4 | [1][2] | |

| Paramyxoviridae | Parainfluenza Virus Type 3 | Not Specified | 0.2 - 4 | [1][2] |

| Measles Virus | Not Specified | 0.2 - 4 | [1][2] | |

| Subacute Sclerosing Panencephalitis Virus | Not Specified | 0.2 - 4 | [1][2] | |

| Respiratory Syncytial Virus | Not Specified | 0.2 - 4 | [1][2] |

Experimental Protocols

The following sections provide a detailed, representative methodology for determining the in vitro antiviral activity of this compound. This protocol is based on standard virological assays such as the plaque reduction assay and the cytopathic effect (CPE) inhibition assay.

Cell Lines and Viruses

-

Cell Lines: A suitable host cell line permissive to the virus of interest is selected (e.g., Vero cells for many viruses, MDCK for influenza viruses). Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Virus Stocks: High-titer viral stocks are prepared by infecting the host cell line and harvesting the virus-containing supernatant. The titer of the virus stock is determined by a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of this compound on the host cell line is determined to ensure that any observed antiviral effect is not due to cell death.

-

Seed host cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying infectious virus particles and determining the inhibitory effect of an antiviral compound.

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in serum-free medium.

-

In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound. Incubate this virus-drug mixture for 1 hour at 37°C.

-

Wash the cell monolayers with phosphate-buffered saline (PBS) and infect them with the virus-drug mixtures.

-

Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. This overlay medium should also contain the corresponding concentrations of this compound.

-

Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).

-

Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet.

-

Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a higher-throughput alternative to the plaque reduction assay and is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.

-

Seed host cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Infect the cells with a low multiplicity of infection (MOI) of the virus.

-

Immediately after infection, add the this compound dilutions to the wells.

-

Incubate the plate at 37°C until CPE is observed in the virus-only control wells (typically 2-5 days).

-

Assess cell viability using a method like the MTT assay. The IC50 is the concentration of this compound that protects 50% of the cells from the virus-induced CPE.

Conclusion

This compound is a potent broad-spectrum antiviral agent with a well-defined mechanism of action centered on the inhibition of IMPDH and the subsequent depletion of intracellular GTP pools. The quantitative data presented in this guide highlight its superior potency compared to ribavirin against a range of viruses. The detailed experimental protocols provide a framework for the continued investigation and evaluation of this compound and other novel antiviral candidates. Further research is warranted to expand the in vivo efficacy data and to fully elucidate the impact of this compound on host cell signaling pathways beyond GTP depletion. This technical guide serves as a comprehensive resource for researchers aiming to advance the development of effective antiviral therapies.

References

- 1. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

EICAR IMP Dehydrogenase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) mediated inhibition of inosine monophosphate dehydrogenase (IMPDH). This compound is a potent purine nucleoside analogue with broad-spectrum antiviral and anticancer activities. Its mechanism of action is centered on the irreversible inhibition of IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This document details the molecular pathway of inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer[1]. Consequently, IMPDH has emerged as a significant target for the development of antiviral, anticancer, and immunosuppressive therapies[1][2][3].

This compound (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a synthetic nucleoside analogue designed as a mechanism-based inhibitor of IMPDH[4]. It exhibits potent cytostatic effects against various tumor cell lines and a broad range of antiviral activities against both RNA and DNA viruses[4][5]. This compound itself is a prodrug that requires intracellular phosphorylation to its active form, this compound 5'-monophosphate (EICARMP), to exert its inhibitory effects[6].

This guide will explore the intricacies of the this compound-mediated inhibition of IMPDH, providing researchers and drug development professionals with a comprehensive resource on its mechanism, quantitative evaluation, and experimental investigation.

Mechanism of Action: The Inhibition Pathway

The inhibitory action of this compound on IMPDH is a multi-step process that begins with its entry into the cell and culminates in the irreversible inactivation of the enzyme.

-

Cellular Uptake and Activation: this compound enters the cell and is subsequently phosphorylated by cellular kinases to its active metabolite, this compound 5'-monophosphate (EICARMP). This activation is a critical prerequisite for its inhibitory activity.

-

Irreversible Inhibition of IMPDH: EICARMP acts as a potent, irreversible inhibitor of IMPDH[6]. The mechanism involves the formation of a covalent adduct with a key cysteine residue (Cys-331 in human type II IMPDH) within the active site of the enzyme[6]. This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of IMP to XMP. The inactivation of human type II IMPDH by EICARMP follows a two-step mechanism, with an initial binding step followed by the covalent modification[6].

-

Depletion of Guanine Nucleotide Pools: The irreversible inhibition of IMPDH leads to a significant reduction in the intracellular pool of guanine nucleotides, including guanosine triphosphate (GTP). This depletion is the primary downstream effector of this compound's biological activity.

-

Cellular Consequences: The reduction in GTP levels has profound effects on cellular function. For viruses, it inhibits viral RNA and DNA synthesis, as viral polymerases require GTP as a substrate. In cancer cells, the depletion of guanine nucleotides arrests cell proliferation and can induce apoptosis, as these rapidly dividing cells have a high demand for nucleic acid precursors[1][4]. The antiviral action of this compound can be reversed by the addition of exogenous guanosine, which can replenish the intracellular GTP pool through salvage pathways, confirming that the primary mechanism is indeed the inhibition of IMPDH.

Caption: this compound's mechanism of action.

Quantitative Data

The potency of this compound and its active metabolite, EICARMP, has been quantified through various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of IMP Dehydrogenase by EICARMP

| Enzyme Source | Inhibition Parameter | Value | Reference |

| Human Type II IMPDH | Ki | 16 µM | [6] |

| Human Type II IMPDH | k2 (inactivation rate) | 2.7 x 10-2 s-1 | [6] |

| Human Type II IMPDH | kon (overall inactivation) | 1.7 x 103 M-1 s-1 | [6] |

| Escherichia coli IMPDH | kon (overall inactivation) | 1.94 x 104 M-1 s-1 | [6] |

Table 2: Antiviral Activity of this compound (IC50 Values)

| Virus | Cell Line | IC50 (µM) | Reference |

| Infectious Pancreatic Necrosis Virus (IPNV) | CHSE-214 | Not specified, but effective | |

| Vaccinia Virus | Vero | ~0.1 | [5] |

| Lassa Virus | Vero | Not specified, but effective | |

| Ebola Virus (Zaire) | Vero | Not specified, but effective |

Note: Comprehensive IC50 data for a wide range of viruses is distributed across various publications. The values can vary depending on the cell line and assay conditions.

Table 3: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | 0.02 | [4] |

| Molt/4F | Human T-cell Leukemia | 0.01 | [4] |

| CCRF-CEM | Human T-cell Leukemia | 0.01 | [4] |

| HeLa | Human Cervical Carcinoma | 0.1 | [4] |

| WiDr | Human Colon Carcinoma | 0.1 | [4] |

| A549 | Human Lung Carcinoma | 0.1 | [4] |

| HT-1080 | Human Fibrosarcoma | 0.1 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

IMPDH Enzyme Activity Assay

This assay measures the catalytic activity of IMPDH by quantifying the production of its product, XMP, or the co-product, NADH.

Principle: The conversion of IMP to XMP by IMPDH is coupled with the reduction of NAD+ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm, or the amount of XMP produced can be quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified IMPDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

-

Substrates: IMP, NAD+

-

EICARMP (or other inhibitors)

-

96-well UV-transparent plates

-

Spectrophotometer or HPLC system

Protocol (Spectrophotometric):

-

Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+ in a 96-well plate.

-

Add varying concentrations of EICARMP or the test inhibitor to the wells.

-

Initiate the reaction by adding the purified IMPDH enzyme.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol (HPLC-based):

-

Set up the reaction as described above but in microcentrifuge tubes.

-

Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent, such as perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant with a base (e.g., potassium carbonate).

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify IMP and XMP.

-

Enzyme activity is calculated based on the amount of XMP produced over time.

Caption: Workflow for IMPDH activity assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Plot the results and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound by quantifying the reduction in the number of viral plaques.

Principle: A plaque is a localized area of cell death and lysis in a monolayer of cultured cells caused by viral infection. The number of plaques is proportional to the concentration of infectious virus. The presence of an effective antiviral agent will reduce the number and/or size of the plaques.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

This compound

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., formaldehyde)

-

6- or 12-well cell culture plates

Protocol:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C to allow the drug to interact with the virus.

-

Infect the cell monolayers with the virus-drug mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates for a period sufficient for plaques to develop (this varies depending on the virus).

-

After incubation, fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the control.

-

Determine the IC50 value, the concentration of this compound that reduces the plaque number by 50%.

Measurement of Intracellular GTP Pools by HPLC

This method allows for the direct quantification of the downstream effects of this compound on nucleotide metabolism.

Principle: Cellular nucleotides are extracted and then separated and quantified using reverse-phase ion-pairing HPLC with UV detection.

Materials:

-

Cells treated with this compound or vehicle control

-

Ice-cold perchloric acid (PCA)

-

Potassium carbonate (for neutralization)

-

HPLC system with a C18 column and UV detector

-

Mobile phases (e.g., buffers containing an ion-pairing agent like tetrabutylammonium)

-

GTP standard

Protocol:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells and rapidly quench their metabolism by adding ice-cold PCA to extract the nucleotides.

-

Incubate on ice to allow for complete cell lysis and protein precipitation.

-

Centrifuge to pellet the precipitated proteins and cellular debris.

-

Carefully collect the supernatant and neutralize it with potassium carbonate. The precipitation of potassium perchlorate will occur.

-

Centrifuge to remove the precipitate.

-

Filter the supernatant and inject it into the HPLC system.

-

Separate the nucleotides using a gradient of the mobile phases.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

Identify and quantify the GTP peak by comparing its retention time and peak area to that of a known amount of GTP standard.

-

Normalize the GTP levels to the total protein concentration or cell number.

Caption: Workflow for GTP measurement.

Conclusion

This compound represents a well-characterized and potent inhibitor of IMPDH, with a clear mechanism of action that translates to significant antiviral and anticancer activities. The depletion of intracellular guanine nucleotide pools is the cornerstone of its therapeutic potential. This technical guide provides a foundational understanding of the this compound IMPDH inhibition pathway and offers detailed protocols for its investigation. The presented data and methodologies can serve as a valuable resource for researchers in the fields of virology, oncology, and drug development, facilitating further exploration of this compound and other IMPDH inhibitors as therapeutic agents.

References

- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound.org [this compound.org]

- 4. Download Anti Malware Testfile - this compound [this compound.org]

- 5. Inhibitory effects of this compound on infectious pancreatic necrosis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of PKR by Viruses [frontiersin.org]

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): A Technical Overview of a Broad-Spectrum Antiviral Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the nucleoside analog EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a compound with demonstrated broad-spectrum antiviral and anti-cancer properties. This compound's mechanism of action and potential therapeutic applications are detailed herein, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Compound Information

| Characteristic | Details |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1H-imidazole-4-carboxamide |

| Synonyms | This compound, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide |

| Molecular Formula | C₁₁H₁₃N₃O₅ |

| Molar Mass | 267.24 g/mol |

| CAS Number | 118908-07-9 |

| Mechanism of Action | Inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) |

Chemical Structure

Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of RNA and DNA viruses. Its efficacy is attributed to the inhibition of IMP dehydrogenase, which leads to the depletion of intracellular guanosine triphosphate (GTP) pools, essential for viral nucleic acid synthesis.[1]

Quantitative Antiviral Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of this compound against various viruses.

| Virus Family | Virus | Cell Line | IC₅₀ / EC₅₀ (µg/mL) | Reference |

| Poxviridae | Vaccinia Virus | HeLa, Vero | 0.2 - 0.4 | [2] |

| Togaviridae | Sindbis Virus | Vero | 0.4 | [2] |

| Semliki Forest Virus | Vero | 0.3 | [2] | |

| Arenaviridae | Junin Virus | Vero | 0.8 | [2] |

| Tacaribe Virus | Vero | 2 | [2] | |

| Reoviridae | Reovirus Type 1 | HeLa, Vero | 4 | [2] |

| Orthomyxoviridae | Influenza A Virus | MDCK | 0.4 - 0.8 | [2][3] |

| Influenza B Virus | MDCK | 0.4 | [2] | |

| Paramyxoviridae | Parainfluenza Virus Type 3 | Vero | 0.2 | [2] |

| Measles Virus | Vero | 0.1 - 0.2 | [2][3] | |

| Mumps Virus | Vero | 0.1 | [3] | |

| Respiratory Syncytial Virus | HeLa | 0.4 | [2][3] | |

| Flaviviridae | Dengue Virus (DENV) | Various | Potent activity reported | [4] |

Cytotoxicity

A significant consideration for the therapeutic potential of this compound is its cytotoxicity, which is also linked to its mechanism of action. The compound inhibits the growth of rapidly dividing cells.

| Cell Line | CC₅₀ (µg/mL) | Note | Reference |

| HeLa | 4 | Proliferating cells | [3] |

| Vero | 13 | Proliferating cells | [3] |

| MDCK | 10 | Proliferating cells | [3] |

| LLC-MK2 | 8 | Proliferating cells | [3] |

| HeLa, Vero, MDCK, LLC-MK2 | >200 | Stationary cells | [3] |

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active form, this compound 5'-monophosphate (this compound-MP). This phosphorylation is primarily carried out by adenosine kinase.[1] this compound-MP is a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

The inhibition of IMPDH by this compound-MP leads to a significant reduction in the intracellular pool of GTP.[1] Since GTP is a crucial building block for the synthesis of viral RNA and DNA, its depletion effectively halts viral replication.

Experimental Protocols

Antiviral Activity Assay (General Protocol)

A common method to determine the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.

-

Cell Seeding: Plate host cells (e.g., Vero, HeLa, MDCK) in 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of this compound. Include untreated infected cells (virus control) and untreated uninfected cells (cell control).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until CPE is maximal in the virus control wells (typically 3-7 days).

-

Quantification of CPE: The cytopathic effect can be quantified by various methods, such as staining the remaining viable cells with a crystal violet solution. The absorbance is then read using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.

Synthesis of this compound

The synthesis of this compound has been reported in the literature. A general outline of a synthetic route is provided below, based on descriptions of its synthesis and that of its derivatives.[4]

-

Protection of Ribose: The hydroxyl groups of D-ribose are protected, for example, by acetylation, to prevent unwanted side reactions.

-

Glycosylation: The protected ribose is coupled with a suitable imidazole precursor, which already contains or can be later modified to have the carboxamide and a precursor for the ethynyl group at the C4 and C5 positions, respectively. This step forms the crucial β-glycosidic bond.

-

Introduction of the Ethynyl Group: The ethynyl group is introduced at the C5 position of the imidazole ring, often through a Sonogashira coupling or a similar cross-coupling reaction with a protected acetylene equivalent.

-

Deprotection: The protecting groups on the ribose moiety and any other protecting groups are removed to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Conclusion

This compound is a potent nucleoside analog with a well-defined mechanism of action targeting IMPDH. Its broad-spectrum antiviral activity makes it a compound of significant interest for further research and development. However, its cytotoxicity against proliferating cells is a critical factor that needs to be addressed, potentially through the development of prodrugs or targeted delivery systems to improve its therapeutic index.[4][5] The detailed information provided in this guide serves as a valuable resource for researchers working on the discovery and development of novel antiviral agents.

References

- 1. This compound (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs [jstage.jst.go.jp]

- 5. Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs [jstage.jst.go.jp]

EICAR: A Technical Deep Dive into its Anti-Influenza Virus Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), this compound disrupts viral RNA synthesis, positioning it as a promising broad-spectrum antiviral candidate against influenza A and B viruses. This technical guide provides an in-depth analysis of the available research on this compound's anti-influenza activity, including its mechanism of action, quantitative efficacy, and relevant experimental protocols.

Mechanism of Action: Targeting Viral Replication via GTP Depletion

This compound's primary mechanism of antiviral activity against influenza virus is the inhibition of the host cell enzyme IMPDH. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Influenza virus, being an RNA virus, is heavily reliant on a sufficient intracellular pool of ribonucleoside triphosphates, including GTP, for the replication of its genome by the viral RNA-dependent RNA polymerase (RdRp).

By inhibiting IMPDH, this compound leads to a significant reduction in the intracellular concentration of GTP. This GTP depletion creates an environment that is unfavorable for efficient viral RNA synthesis, thereby inhibiting viral replication.

Quantitative Assessment of Antiviral Efficacy

While specific studies detailing the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against a comprehensive panel of influenza virus strains are limited in the publicly available literature, data from related IMPDH inhibitors provide a strong rationale for its potential potency. For instance, other IMPDH inhibitors have demonstrated significant activity against both influenza A and B viruses.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Data not publicly available for a wide range of influenza strains |

Researchers are encouraged to perform dose-response studies to determine the specific EC50 and CC50 values of this compound against their influenza strains of interest.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity

This assay is a standard method to quantify the inhibitory effect of a compound on infectious virus production.

Materials:

-

Madin-Darby Canine Kidney (MDCK) or A549 cells

-

Influenza virus stock of known titer (plaque-forming units [PFU]/mL)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-TPCK

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK or A549 cells in 6-well or 12-well plates to form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: During or after infection, remove the virus inoculum and add an overlay medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

-

EC50 Calculation: Determine the EC50 value, the concentration of this compound that reduces the plaque number by 50%, using a dose-response curve.[1][2][3]

Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

-

MDCK or A549 cells

-

This compound

-

DMEM with 10% FBS

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

CC50 Calculation: Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%, from the dose-response curve.

Intracellular GTP Quantification by HPLC

This protocol allows for the direct measurement of the impact of this compound on the intracellular GTP pool.

Materials:

-

Influenza virus-infected and uninfected cells treated with this compound

-

Perchloric acid (PCA) or other suitable extraction buffer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

GTP standard

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with cold PCA.

-

Neutralization: Neutralize the extracts with a suitable buffer (e.g., potassium carbonate).

-

Centrifugation: Centrifuge to remove precipitated proteins.

-

HPLC Analysis: Inject the supernatant into the HPLC system.

-

Quantification: Separate and quantify the GTP peak by comparing its retention time and peak area to that of the GTP standard.[4]

Signaling Pathways and Logical Relationships

The inhibition of IMPDH by this compound and the subsequent depletion of GTP can have downstream effects on cellular signaling pathways that are crucial for the host antiviral response.

IMPDH Inhibition and Viral RNA Synthesis

The core mechanism of this compound's antiviral action is the direct inhibition of viral genome replication by limiting the availability of a key building block, GTP.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Evaluation of EICAR Activity Against Poxviruses

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical and theoretical guide. As of the latest available data, there are no specific studies published that directly evaluate the antiviral activity of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) against members of the Poxviridae family. This guide is therefore based on the known mechanism of action of this compound and comparative data from mechanistically similar compounds, such as Ribavirin, which have been tested against poxviruses.

Introduction and Rationale

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (this compound) is a broad-spectrum antiviral ribonucleoside analog. Its primary mechanism of action involves the potent inhibition of the host cell enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1] This inhibition leads to the depletion of intracellular guanosine 5'-triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis and other vital viral and cellular functions.[1]

While direct evidence is lacking for this compound against poxviruses, a compelling rationale for its investigation exists. The related compound, Ribavirin, which shares the same IMPDH-inhibiting mechanism, has demonstrated inhibitory activity against several orthopoxviruses, including camelpox, cowpox, monkeypox, and vaccinia viruses.[2] This suggests that poxvirus replication is sensitive to the depletion of GTP pools. Given that this compound is a significantly more potent inhibitor of IMPDH than Ribavirin, it stands as a promising candidate for investigation.

This guide outlines the theoretical basis, potential signaling pathways, and detailed experimental protocols for the systematic evaluation of this compound's anti-poxvirus activity.

Postulated Mechanism of Action: IMPDH Inhibition

The central hypothesis for this compound's potential anti-poxvirus activity is the disruption of guanine nucleotide metabolism. Poxviruses, being large DNA viruses, require a substantial supply of deoxynucleoside triphosphates (dNTPs), including dGTP, for the replication of their large DNA genomes within the host cell cytoplasm. By inhibiting IMPDH, this compound is expected to reduce the available GTP, which is a direct precursor to dGTP. This depletion is hypothesized to stall viral DNA synthesis, thereby inhibiting viral replication.

The antiviral action of this compound against other viruses has been shown to be reversible by the addition of exogenous guanosine, which can replenish the GTP pool through salvage pathways.[1] A similar effect would be expected in poxvirus-infected cells if IMPDH inhibition is the primary mode of action.

Caption: Postulated mechanism of this compound via inhibition of IMPDH, leading to GTP and dGTP depletion and subsequent blockage of poxvirus DNA replication.

Comparative Antiviral Data: Ribavirin Against Orthopoxviruses

The following table summarizes the reported 50% inhibitory concentrations (IC50) for Ribavirin against various orthopoxviruses. This data serves as a benchmark for hypothesizing the potential potency of this compound. Given this compound's higher potency as an IMPDH inhibitor, it is plausible that it could exhibit lower IC50 values.

| Compound | Virus | Cell Line | IC50 (µM) |

| Ribavirin | Camelpox | Vero 76 | ~150 |

| Cowpox | Vero 76 | ~30 | |

| Monkeypox | Vero 76 | ~250 | |

| Vaccinia | Vero 76 | ~100 | |

| Ribavirin | Camelpox | Mouse 3T3 | ~12 |

| Cowpox | Mouse 3T3 | ~2 | |

| Monkeypox | Mouse 3T3 | ~10 | |

| Vaccinia | Mouse 3T3 | ~5 |

Data sourced from Smee et al. (2001) as cited in related literature.[2] Note the significant cell-line dependency on antiviral activity, which is related to differences in drug accumulation and metabolism.[2]

Proposed Experimental Protocols for Evaluation

A systematic evaluation of this compound against a representative orthopoxvirus, such as Vaccinia virus (VACV), would involve a series of standardized in vitro assays.

Cell Lines and Virus

-

Cell Lines: African green monkey kidney (Vero 76) cells and human foreskin fibroblasts (HFF) are commonly used for poxvirus research. Using multiple cell lines is crucial to identify cell-type specific effects.[2]

-

Virus: Vaccinia virus (e.g., Western Reserve strain) is a suitable and safe model for initial screening.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, allowing for the calculation of a selectivity index (SI = CC50 / EC50).

Methodology:

-

Seed Vero 76 or HFF cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium, ranging from high (e.g., 1000 µM) to low (e.g., 0.1 µM) concentrations.

-

Remove the existing medium from the cells and add 100 µL of the corresponding this compound dilution to each well. Include "cells only" (no drug) controls.

-

Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).

-

Assess cell viability using a standard method, such as the neutral red uptake assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC50).

Methodology:

-

Seed cells in 6-well or 12-well plates to achieve confluence on the day of infection.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Infect the cell monolayers with a dilution of VACV calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).

-

Overlay the cell monolayers with a semi-solid medium (e.g., 2% carboxymethylcellulose or agarose) containing the various concentrations of this compound. Include a "virus only" (no drug) control.

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until plaques are visible.

-

Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution to visualize and count the plaques.

-

Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Proposed Experimental Workflow

The logical progression of experiments to validate this compound's activity would follow a standard antiviral drug discovery workflow. This ensures a systematic approach from initial screening to mechanistic validation.

Caption: A proposed experimental workflow for the systematic evaluation of this compound's anti-poxvirus activity, from initial screening to mechanism of action studies.

Conclusion and Future Directions

While there is currently no direct evidence for the activity of this compound against poxviruses, a strong mechanistic rationale justifies its investigation. The shared IMPDH-inhibiting pathway with Ribavirin, a compound with known (though modest) anti-orthopoxvirus effects, provides a solid foundation for this line of inquiry. The experimental protocols and workflow detailed in this guide offer a comprehensive framework for researchers to systematically assess the potential of this compound as a novel anti-poxvirus therapeutic. Future studies should focus on conducting the proposed primary screening assays, followed by in-depth mechanistic studies to confirm the role of GTP depletion. If promising in vitro results are obtained, subsequent evaluation in animal models of poxvirus infection would be the logical next step.

References

An In-depth Technical Guide on the Core of EICAR and Measles Virus Replication Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral agent EICAR and its effects on measles virus (MV) replication. The document is structured to offer detailed insights into the quantitative antiviral activity of this compound, the experimental protocols for its evaluation, and the underlying molecular mechanisms of action, including its impact on host cell signaling pathways.

Quantitative Antiviral Activity and Cytotoxicity of this compound

This compound (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) has demonstrated potent antiviral activity against a range of RNA viruses, including paramyxoviruses such as the measles virus. Its efficacy is attributed to its function as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

In Vitro Antiviral Potency

Quantitative assessments have established this compound as a potent inhibitor of measles virus replication. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%, has been reported to be in the range of 0.1 to 1 µg/mL for measles virus.[1][2] Comparative studies have shown that this compound is significantly more potent than ribavirin, another broad-spectrum antiviral agent, exhibiting an activity that is 10- to 59-fold greater against measles virus.[1][2]

Cytotoxicity and Selectivity Index

The therapeutic potential of an antiviral compound is also determined by its toxicity to host cells. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), the concentration that results in the death of 50% of uninfected cells. For this compound, studies have shown that it is not cytotoxic to stationary host cells, such as HeLa, Vero, MDCK, and LLCMK2 cells, at concentrations up to 200 µg/mL.[1] However, it does inhibit the growth of dividing cells at concentrations between 4 to 13 µg/mL .[1]

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window. A higher SI indicates a more favorable safety profile. Based on the available data, this compound demonstrates a promising selectivity index for its anti-measles virus activity.

Table 1: Quantitative Antiviral Activity and Cytotoxicity of this compound against Measles Virus

| Parameter | Value | Cell Line(s) | Reference(s) |

| EC50 (50% Effective Concentration) | 0.1 - 1 µg/mL | Not specified | [1][2] |

| Comparative Potency | 10- to 59-fold more active than ribavirin | Not specified | [1][2] |

| CC50 (50% Cytotoxic Concentration) - Stationary Cells | > 200 µg/mL | HeLa, Vero, MDCK, LLCMK2 | [1] |

| CC50 (50% Cytotoxic Concentration) - Dividing Cells | 4 - 13 µg/mL | Not specified | [1] |

Experimental Protocols

The evaluation of this compound's anti-measles virus activity involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Virus Yield Reduction Assay

This assay is a quantitative method to determine the effect of an antiviral compound on the production of infectious virus particles.

Objective: To quantify the reduction in infectious measles virus progeny in the presence of varying concentrations of this compound.

Materials:

-

Vero cells (or other susceptible cell line)

-

Measles virus stock of known titer

-

This compound

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with measles virus at a specified multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound-containing medium to the wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

-

Harvesting: After incubation, harvest the cell culture supernatant, which contains the progeny virus.

-

Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 assay.

-

Data Analysis: Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus-only control. The EC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for measuring the levels of neutralizing antibodies but can also be adapted to assess the inhibitory effect of antiviral compounds.

Objective: To determine the concentration of this compound required to reduce the number of measles virus-induced plaques by 50%.

Materials:

-

Vero cells

-

Measles virus stock

-

This compound

-

Cell culture medium

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound and mix them with a constant amount of measles virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and add the virus-EICAR mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

-

Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the antiviral compound on the host cells.

Objective: To determine the CC50 of this compound in uninfected Vero cells.

Materials:

-

Vero cells

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate.

-

Treatment: The next day, add serial dilutions of this compound to the wells. Include a cell-only control with no drug.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[3] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).

Inhibition of IMP Dehydrogenase and Depletion of Guanine Nucleotides

By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides. These nucleotides are essential for numerous cellular processes, and critically for viruses, they are the building blocks for the synthesis of viral RNA. The measles virus, being an RNA virus, is highly dependent on a sufficient supply of GTP for the replication of its genome and the transcription of its genes by the viral RNA-dependent RNA polymerase. The reduction in the available GTP pool directly hinders these processes, leading to a potent inhibition of viral replication.

Caption: Mechanism of this compound-mediated inhibition of measles virus replication.

Impact on Host Cell Signaling Pathways

While the primary antiviral effect of this compound is through the direct inhibition of viral RNA synthesis, the depletion of GTP can also have indirect effects on host cell signaling pathways that are crucial for the antiviral response and viral pathogenesis.

Interferon (IFN) Signaling: The production and signaling of interferons are critical components of the innate immune response to viral infections. Measles virus has evolved mechanisms to evade the IFN response. The activation of various signaling components in the IFN pathway, such as STAT proteins, can be influenced by the cellular nucleotide balance. While direct studies on this compound's effect on IFN signaling during measles virus infection are limited, it is plausible that the altered GTP levels could modulate the activity of GTP-binding proteins involved in these pathways.

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another key regulator of the innate immune response and is often manipulated by viruses. Measles virus infection has been shown to modulate NF-κB activity.[4][5] The activity of certain kinases and GTPases involved in the NF-κB cascade could potentially be affected by the GTP depletion induced by this compound, thereby influencing the host's inflammatory response to the infection.

Caption: Potential impact of this compound on host cell signaling during measles virus infection.

Conclusion

This compound is a potent inhibitor of measles virus replication in vitro, acting through the well-defined mechanism of IMPDH inhibition and subsequent depletion of intracellular guanine nucleotide pools. This guide provides the foundational quantitative data and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds against measles virus. Further studies are warranted to elucidate the precise effects of this compound on host signaling pathways during measles virus infection, which could reveal additional mechanisms contributing to its antiviral activity and inform the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Novel Efficient Fluorescence-Based Plaque Reduction Microneutralization Assay for Measles Virus Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of measles virus replication and enhancement of cellular DNA synthesis in vero cells by ribavirin, an antiviral and antineoplastic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

EICAR: A Preclinical Exploration of an IMPDH Inhibitor for Leukemia Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a ribonucleoside analog that has demonstrated potent cytostatic and antiviral properties in early research. Its primary mechanism of action involves the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By disrupting this pathway, this compound effectively depletes intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. This targeted disruption of nucleotide metabolism has positioned this compound as a subject of interest for its potential therapeutic application in hematological malignancies, particularly leukemia, where rapidly proliferating cells have a high demand for nucleic acid precursors. This document provides a comprehensive overview of the early preclinical research on this compound's activity against leukemia, detailing its mechanism of action, experimental protocols, and quantitative data from foundational studies.

Core Mechanism of Action: IMPDH Inhibition

This compound exerts its cytotoxic effects through a multi-step intracellular process. Upon cellular uptake, this compound is phosphorylated by adenosine kinase to its active form, this compound 5'-monophosphate. This monophosphate metabolite is a potent competitive inhibitor of IMPDH.[1] The inhibition of IMPDH leads to an accumulation of inosinate (IMP) and a significant reduction in the cellular pools of GTP and dGTP.[1] This depletion of essential guanine nucleotides is the primary driver of this compound's cytostatic effects, leading to the arrest of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram

Quantitative Data Summary

Early preclinical studies have provided quantitative data on the cytostatic activity of this compound against various leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these foundational studies.

| Cell Line | Description | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | 0.80 | [1] |

| CEM | Human T-lymphoblastoid Leukemia | 1.4 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the preclinical efficacy and mechanism of action of this compound in leukemia models.

Cell Culture and Cytotoxicity Assays

-

Cell Lines: Murine leukemia L1210 and human T-lymphoblastoid leukemia CEM cells were utilized.[1]

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Cytotoxicity Assay: To determine the IC50 values, cells were seeded in microtiter plates and exposed to a range of this compound concentrations for a specified period (e.g., 48 or 72 hours). Cell viability was assessed using standard methods such as MTT or trypan blue exclusion assays. The IC50 was calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated controls.

IMP Dehydrogenase Activity Assay

-

Objective: To measure the effect of this compound on the enzymatic activity of IMPDH in intact leukemia cells.

-

Methodology:

-

Leukemia cells (L1210 or CEM) were incubated with varying concentrations of this compound.

-

The intracellular accumulation of IMP and the levels of GTP and dGTP were quantified using high-performance liquid chromatography (HPLC).

-

A marked, concentration-dependent increase in IMP levels and a corresponding decrease in GTP and dGTP levels were indicative of IMPDH inhibition.[1]

-

Experimental Workflow Diagram

Conclusion and Future Directions

The early preclinical research on this compound provides a strong rationale for its potential as a therapeutic agent for leukemia. Its well-defined mechanism of action, centered on the inhibition of IMPDH, offers a clear target for anticancer activity. The potent cytostatic effects observed in murine and human leukemia cell lines underscore its promise. Further research is warranted to explore the efficacy of this compound in a broader range of leukemia subtypes, including primary patient samples and in vivo animal models. Additionally, studies investigating potential mechanisms of resistance and combination therapies with other chemotherapeutic agents could further elucidate the clinical potential of this compound in the treatment of leukemia. The detailed experimental protocols and foundational data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon this early work.

References

Methodological & Application

EICAR In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of in vivo efficacy studies conducted on the antiviral agent EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). It includes a summary of quantitative data from key animal model studies, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a broad-spectrum antiviral nucleoside analog. Its primary mechanism of action involves the potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This depletion of intracellular guanosine triphosphate (GTP) pools ultimately interferes with viral RNA and DNA synthesis and viral protein production.[1] In vitro studies have demonstrated this compound's activity against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses.[2] This document focuses on the translation of these in vitro findings to in vivo animal models.

Data Summary: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key in vivo studies evaluating the efficacy of this compound against various viral pathogens in different animal models.

Table 1: Efficacy of this compound against Measles Virus (MV) in Cotton Rats

| Animal Model | Virus Strain | Treatment Regimen | Efficacy Endpoint | Results | Reference |

| Hispid Cotton Rats | Measles Virus (MV) | 100 mg/kg, intraperitoneally (i.p.), twice daily for 3 days | Pulmonary Virus Titer (log10 PFU/g) | 0.5 to 0.7 log10 reduction in mean pulmonary virus titers compared to placebo-treated controls. | [3] |

| Hispid Cotton Rats | Measles Virus (MV) | 120 mg/kg/day, i.p., twice daily for 3 days | Minimal Efficacious Dose | Determined to be the minimal efficacious dose. | [3] |

Table 2: Efficacy of this compound against Infectious Pancreatic Necrosis Virus (IPNV) in Fish